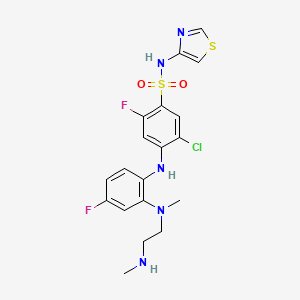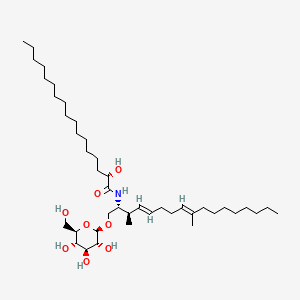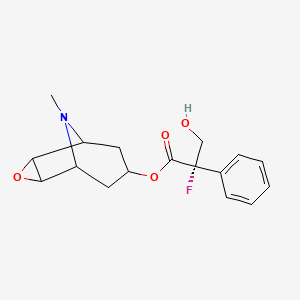
Antidepressant agent 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antidepressant agent 6 is a compound used in the treatment of major depressive disorders. It belongs to a class of medications known as selective serotonin reuptake inhibitors (SSRIs), which function by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its deficiency is often linked to depression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antidepressant agent 6 typically involves several steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form N-N bonds in the presence of oxygen as the terminal oxidant . Another method involves the use of microwave-assisted extraction with ethyl acetate, which has shown high efficiency in isolating antidepressants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts is crucial to minimize environmental impact and ensure safety.
化学反应分析
Types of Reactions
Antidepressant agent 6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
Antidepressant agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter levels and its potential role in neurogenesis.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating depression and other mood disorders.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of Antidepressant agent 6 involves the inhibition of serotonin reuptake in the brain. By blocking the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing its mood-elevating effects. The molecular targets include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons . Additionally, the compound may interact with other receptors and pathways involved in mood regulation .
相似化合物的比较
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Citalopram: An SSRI that is more selective for the serotonin transporter compared to other antidepressants.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that affects both serotonin and norepinephrine levels.
Uniqueness
Antidepressant agent 6 is unique in its specific binding affinity for the serotonin transporter and its relatively fast onset of action compared to other SSRIs. Additionally, it has a favorable side-effect profile, making it a preferred choice for many patients .
属性
分子式 |
C17H20FNO4 |
|---|---|
分子量 |
321.34 g/mol |
IUPAC 名称 |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2-fluoro-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H20FNO4/c1-19-12-7-11(8-13(19)15-14(12)23-15)22-16(21)17(18,9-20)10-5-3-2-4-6-10/h2-6,11-15,20H,7-9H2,1H3/t11?,12?,13?,14?,15?,17-/m1/s1 |
InChI 键 |
INAVYUWHDZMESX-VSIZIWLYSA-N |
手性 SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)F |
规范 SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


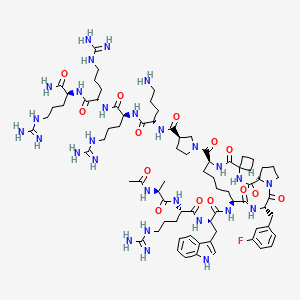
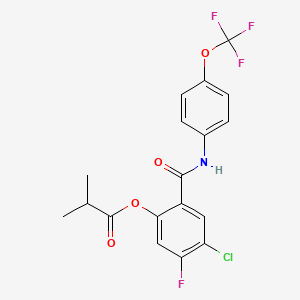
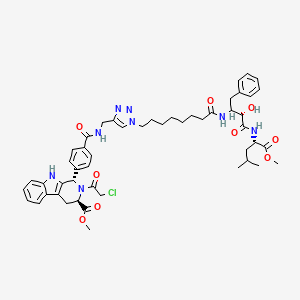

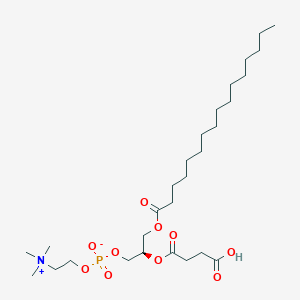
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
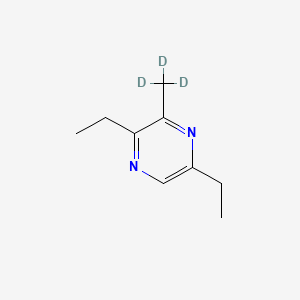
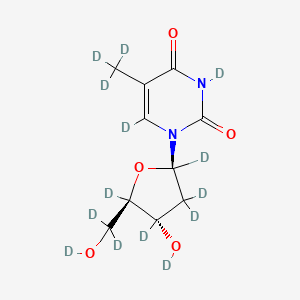
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
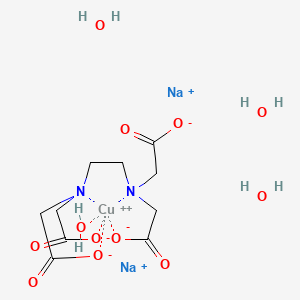
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)
